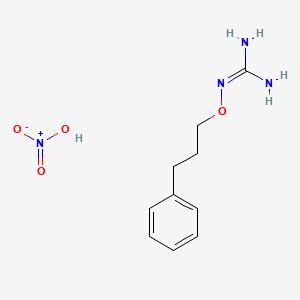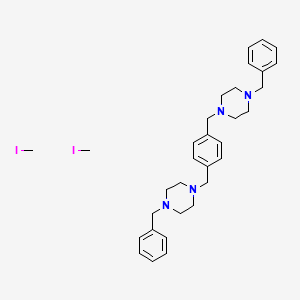
1,1'-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide is a chemical compound with the molecular formula C32H44N4.C2H6I2 and a molecular weight of 768.68 This compound is known for its unique structure, which includes a p-phenylenedimethylene core linked to two benzylpiperazine units, each further bonded to a methiodide group
準備方法
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide typically involves the reaction of p-phenylenedimethylene with benzylpiperazine in the presence of methiodide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
類似化合物との比較
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide can be compared with other similar compounds, such as:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
N-Benzylpiperazine: A simpler compound that shares the benzylpiperazine unit but lacks the p-phenylenedimethylene core and methiodide groups.
The uniqueness of 1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.
特性
CAS番号 |
751-82-6 |
|---|---|
分子式 |
C32H44I2N4 |
分子量 |
738.5 g/mol |
IUPAC名 |
1-benzyl-4-[[4-[(4-benzylpiperazin-1-yl)methyl]phenyl]methyl]piperazine;iodomethane |
InChI |
InChI=1S/C30H38N4.2CH3I/c1-3-7-27(8-4-1)23-31-15-19-33(20-16-31)25-29-11-13-30(14-12-29)26-34-21-17-32(18-22-34)24-28-9-5-2-6-10-28;2*1-2/h1-14H,15-26H2;2*1H3 |
InChIキー |
IEYQWKVDGUHVPM-UHFFFAOYSA-N |
正規SMILES |
CI.CI.C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)CN4CCN(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



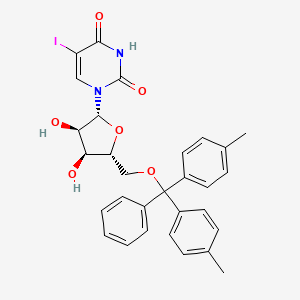
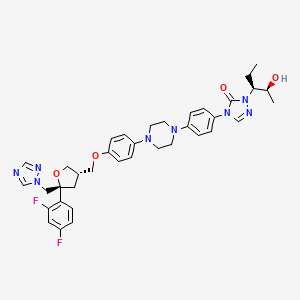
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
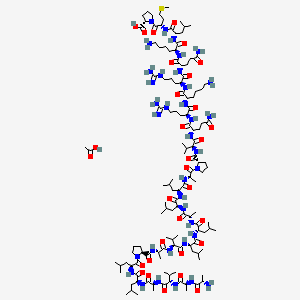
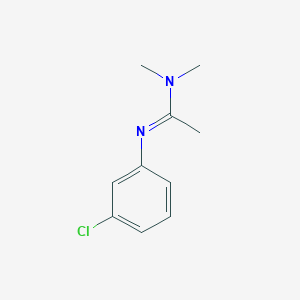
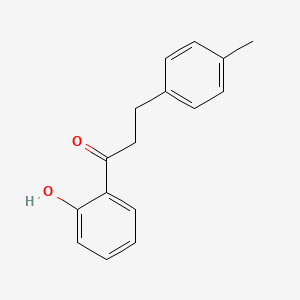
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)
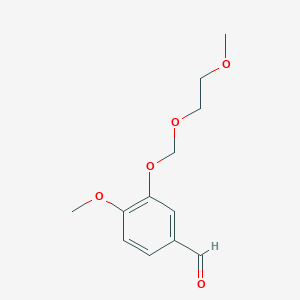
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
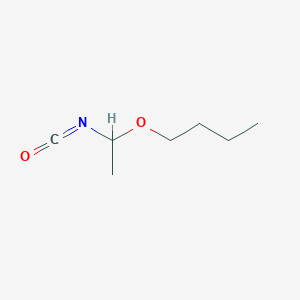
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
